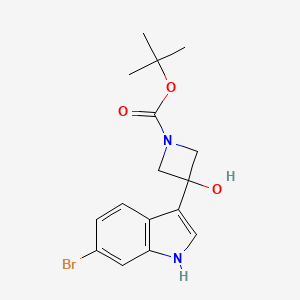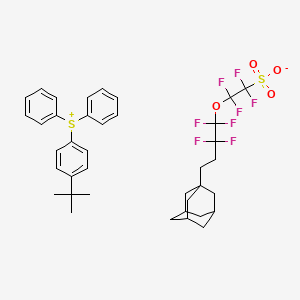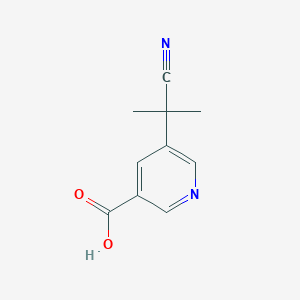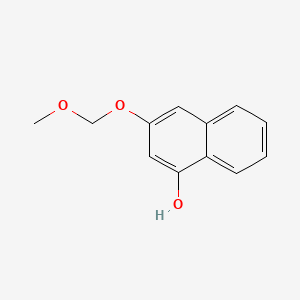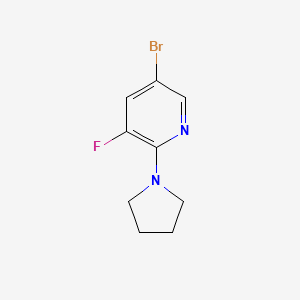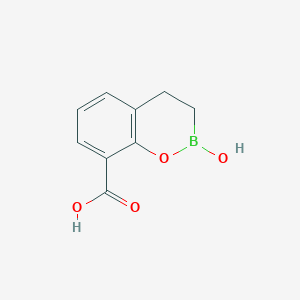
3,4-Dihydro-2-hydroxy-2H-1,2-benzoxaborin-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-2-hydroxy-2H-1,2-benzoxaborin-8-carboxylic acid is a boron-containing heterocyclic compound. It is known for its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of boron in its structure imparts unique chemical properties, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-2-hydroxy-2H-1,2-benzoxaborin-8-carboxylic acid typically involves the reaction of appropriate boronic acids with diols or other suitable reagents under controlled conditions. One common method involves the use of boronic acid derivatives and diols in the presence of catalysts to facilitate the formation of the benzoxaborin ring .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dihydro-2-hydroxy-2H-1,2-benzoxaborin-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: The hydroxyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or peracids can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce boronates or other reduced forms .
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-2-hydroxy-2H-1,2-benzoxaborin-8-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds.
Biology: The compound’s unique properties make it useful in the study of boron-based enzyme inhibitors and other biological interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological molecules.
Wirkmechanismus
The mechanism of action of 3,4-Dihydro-2-hydroxy-2H-1,2-benzoxaborin-8-carboxylic acid involves its interaction with various molecular targets. The boron atom in its structure can form reversible covalent bonds with hydroxyl groups in biological molecules, making it a potential inhibitor of enzymes that contain such groups. This interaction can modulate the activity of these enzymes and affect various biological pathways .
Vergleich Mit ähnlichen Verbindungen
Ledaborbactam etzadroxil: Another boron-containing compound with similar structural features.
Taniborbactam: A related compound with applications in enzyme inhibition.
Comparison: 3,4-Dihydro-2-hydroxy-2H-1,2-benzoxaborin-8-carboxylic acid is unique due to its specific structural configuration and the presence of both hydroxyl and carboxylic acid groups. This makes it particularly versatile in forming various derivatives and interacting with different molecular targets .
Eigenschaften
Molekularformel |
C9H9BO4 |
|---|---|
Molekulargewicht |
191.98 g/mol |
IUPAC-Name |
2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid |
InChI |
InChI=1S/C9H9BO4/c11-9(12)7-3-1-2-6-4-5-10(13)14-8(6)7/h1-3,13H,4-5H2,(H,11,12) |
InChI-Schlüssel |
CDKSGILZHBQLRD-UHFFFAOYSA-N |
Kanonische SMILES |
B1(CCC2=C(O1)C(=CC=C2)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


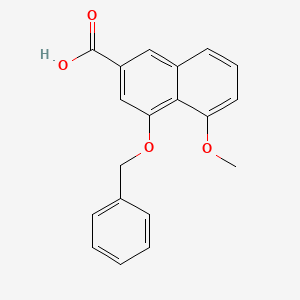
![Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]-](/img/structure/B13932417.png)
![(E)-2,3-bis[(3,5-dibromo-2-hydroxyphenyl)methyl]but-2-enedioate](/img/structure/B13932420.png)
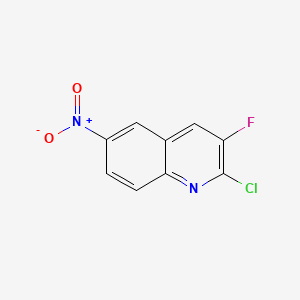
![5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B13932432.png)
